2,4-Difluoro-3-nitrobenzonitrile is an organic compound with the molecular formula . This compound is characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a nitro group at the 3rd position of the benzonitrile structure. It has garnered attention for its applications in various scientific fields, particularly in pharmaceuticals and agrochemicals, where it serves as an intermediate in the synthesis of other organic compounds .
2,4-Difluoro-3-nitrobenzonitrile falls under the category of substituted benzonitriles, which are aromatic compounds containing a nitrile group. It is classified as a halogenated organic compound due to the presence of fluorine atoms.
The synthesis of 2,4-Difluoro-3-nitrobenzonitrile typically involves several steps:
In an industrial context, this synthesis can be scaled up using alkyl benzene as a solvent. The reaction conditions are optimized to maximize yield and purity. After completion, the reaction mixture undergoes filtration followed by decompression and fractionation to isolate the final product.
The molecular structure of 2,4-Difluoro-3-nitrobenzonitrile features a benzene ring with two fluorine substituents and one nitro group. The positioning of these groups significantly influences its chemical behavior.
2,4-Difluoro-3-nitrobenzonitrile can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2,4-Difluoro-3-nitrobenzonitrile involves its interaction with biological molecules. The nitro group can participate in redox reactions, while the fluorine atoms enhance reactivity and stability. These interactions are crucial for its potential applications in drug development and biochemical assays .
Relevant data indicates that this compound is hazardous if ingested or inhaled, necessitating proper safety protocols during handling .
2,4-Difluoro-3-nitrobenzonitrile has several significant applications:
This compound's unique structure allows it to participate in specific chemical reactions that are valuable for both academic research and industrial applications.
The diazotization-cyanidation route represents a cornerstone in the synthesis of 2,4-difluoro-3-nitrobenzonitrile, particularly starting from cost-effective 2,4-difluoro-3-nitroaniline precursors. This two-step methodology involves initial diazotization using sodium nitrite (NaNO₂) in acidic media (HCl/H₂SO₄) at 0-5°C, followed by immediate treatment with copper(I) cyanide (CuCN) in polar aprotic solvents. The critical control parameters include: [3]
This route delivers yields of 80–85% on a laboratory scale, with the primary impurity being the corresponding phenol (<5%), formed via water-mediated decomposition of the diazonium intermediate. Industrial implementations utilize continuous flow reactors to enhance mass transfer and thermal control during the exothermic cyanidation step. [3]
Table 1: Key Parameters in Diazotization-Cyanidation Synthesis
Parameter | Optimal Range | Deviation Impact |
---|---|---|
Diazotization Temp | 0–5°C | >10°C: 30–40% phenol byproduct |
NaNO₂ Equivalents | 1.0 eq | Excess: Nitrosamine formation |
CuCN Equivalents | 1.05–1.10 eq | <1.0 eq: Incomplete conversion |
Solvent | NMP/Water (9:1) | Low polarity: Reduced CuCN solubility |
Synthetic routes to 2,4-difluoro-3-nitrobenzonitrile diverge significantly based on precursor selection, impacting cost, yield, and purification complexity: [3]
Nitroaniline Pathway (Route A):Starting Material: 2,4-Difluoro-3-nitroanilineSteps: Diazotization → CyanidationAdvantages: Shorter synthetic sequence (2 steps), higher atomic economy, yields consistently >80%Limitations: Sensitivity of diazonium intermediate necessitates specialized equipment for large-scale handling
Nitrotoluene Pathway (Route B):Starting Material: 2,4-Difluoro-3-nitrotolueneSteps: Bromination (Br₂, light) → Halogen exchange (CuCN) → OxidationAdvantages: Avoids unstable intermediates, uses robust radical chemistryDisadvantages: Longer sequence (3–4 steps), cumulative yield reduction (typically 60–65%), higher energy input for bromination/oxidation
Economic analyses reveal Route A reduces raw material costs by 25–30% despite the premium price of fluorinated nitroanilines, primarily due to lower operational expenditures and reduced waste treatment needs. Route B remains relevant only for substrates where diazotization is sterically hindered. [3]
Table 2: Precursor Route Comparison for 2,4-Difluoro-3-nitrobenzonitrile Synthesis
Parameter | Nitroaniline Route | Nitrotoluene Route |
---|---|---|
Number of Steps | 2 | 3–4 |
Overall Yield | 80–85% | 60–65% |
Key Challenge | Diazonium stability | Over-oxidation to carboxylic acid |
Byproduct Levels | <5% phenol | 10–15% dibrominated species |
Industrial Scalability | High (with flow reactors) | Moderate |
Solvent choice critically influences both yield and purity in the Sandmeyer-type cyanidation of diazonium salts. N-Methylpyrrolidone (NMP) demonstrates superior performance over alternatives due to: [3]
Catalyst screening reveals in situ generated copper(I) cyanide complexes outperform potassium ferrocyanide or phase-transfer catalysts, providing a 15–20% yield boost. Notably, adding catalytic iodide (0.5–1.0 mol%) as CuI accelerates the reaction by 40%, enabling completion within 2 hours at 60°C versus 8 hours without additive. Post-reaction, the NMP-copper complex is efficiently separated via aqueous extraction (5% NH₄OH/EDTA solution), allowing solvent recycling for ≥5 batches without yield deterioration. [3]
Table 3: Solvent/Catalyst Performance in Cyanidation Step
System | Reaction Time (h) | Yield (%) | Purity (%) | Cu Residual (ppm) |
---|---|---|---|---|
NMP/CuCN | 4–5 | 84 | 96 | 120 |
DMF/CuCN | 6–7 | 75 | 92 | 250 |
DMSO/CuCN | 8 | 68 | 90 | 310 |
NMP/CuCN + 0.5% CuI | 2 | 89 | 98 | 85 |
Industrial production of 2,4-difluoro-3-nitrobenzonitrile employs integrated optimization strategies targeting throughput enhancement and impurity control: [2] [3]
Economic assessments confirm a 35% reduction in production costs upon implementing these optimizations, primarily driven by reduced waste treatment expenses and enhanced volumetric productivity in microreactor configurations. [2] [3]
Table 4: Industrial-Scale Process Optimization Outcomes
Parameter | Batch Process | Optimized Continuous Process | Improvement |
---|---|---|---|
Production Rate | 50 kg/day | 150 kg/day | 200% |
Yield | 80–85% | 90–95% | +10–15% |
Solvent Consumption | 15 L/kg product | 9 L/kg product | −40% |
Isomeric Byproducts | 5–8% | <2% | >60% reduction |
Energy Input | 120 kWh/kg | 75 kWh/kg | −37.5% |
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